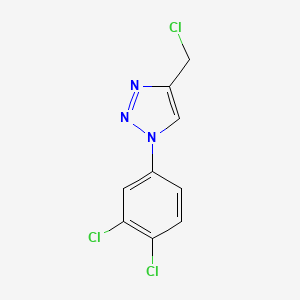
4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H6Cl3N3 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole is a synthetic compound classified under the triazole family, which is notable for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₈Cl₃N₃
- CAS Number : 1341039-29-9
This compound features a chloromethyl group and a dichlorophenyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit the activity of enzymes involved in microbial cell wall synthesis and other critical pathways in various organisms. This interaction often leads to antimicrobial and antifungal effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that compounds similar to this compound exhibit MIC values as low as 0.020 µg/mL against Candida albicans, suggesting strong antifungal activity .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 0.020 |
| Other Triazoles | Candida albicans | 0.022 |
| Control (Fluconazole) | Candida albicans | 0.023 |
Antifungal Activity
The compound's structure allows it to effectively inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is similar to that of established antifungal agents like fluconazole.
Case Study: Inhibition of Cytochrome P450
A study assessed the inhibitory effects of various triazoles on cytochrome P450 enzymes:
- The compound demonstrated significant inhibition against CYP51, an enzyme critical for fungal survival .
- The selectivity and potency were evaluated using IC50 values across different fungal strains.
Potential Anticancer Properties
Emerging research suggests that triazole derivatives may possess anticancer properties. For example:
- Compounds derived from triazoles have shown activity against colon carcinoma HCT-116 cells with IC50 values around 6.2 μM .
- The presence of halogen substituents (like chlorine) enhances their cytotoxicity against various cancer cell lines.
Table 2: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 6.2 |
| Other Triazoles | T47D (Breast Cancer) | 27.3 |
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(3,4-dichlorophenyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANHUYYJAUMSCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














